molecular formula C17H19ClN4O3S B5372328 N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide

Cat. No. B5372328
M. Wt: 394.9 g/mol
InChI Key: SJFPJWRZNBVCOR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide, also known as TAK-659, is a novel small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor (BCR) signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide selectively inhibits BTK, a key mediator of BCR signaling in B-cells. BCR signaling plays a critical role in the survival and proliferation of B-cells, and its dysregulation is a hallmark of many B-cell malignancies. By inhibiting BTK, this compound disrupts BCR signaling and induces apoptosis in B-cells, leading to the regression of B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to effectively inhibit BTK activity in vitro and in vivo, leading to the suppression of downstream signaling pathways and the induction of apoptosis in B-cells. In preclinical studies, this compound has demonstrated potent anti-tumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. It has also shown promising results in reducing disease activity in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide in lab experiments include its high selectivity for BTK, its potent anti-tumor activity in B-cell malignancies, and its potential for the treatment of autoimmune diseases. However, this compound has some limitations in lab experiments, including its relatively short half-life and the need for frequent dosing.

Future Directions

For the research and development of N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring. Finally, the optimization of the synthesis method of this compound and the development of more potent and selective BTK inhibitors are areas of ongoing research.

Synthesis Methods

N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is synthesized through a multi-step process that involves the preparation of intermediate compounds, followed by coupling and cyclization reactions. The synthesis begins with the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to yield 5-chloro-2-pyridinecarbonyl chloride. The resulting compound is then reacted with piperazine to form 5-chloro-2-pyridinylpiperazine. The next step involves the reaction of 4-(phenylsulfonyl)piperazine with ethyl 2-bromoacetate to yield 2-[4-(phenylsulfonyl)-1-piperazinyl]acetate. Finally, the coupling of 5-chloro-2-pyridinylpiperazine and 2-[4-(phenylsulfonyl)-1-piperazinyl]acetate, followed by cyclization, yields this compound.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide has been extensively studied for its therapeutic potential in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c18-14-6-7-16(19-12-14)20-17(23)13-21-8-10-22(11-9-21)26(24,25)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFPJWRZNBVCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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